Cambridge id 6952414
Description
Compounds in the CSD are cataloged using unique numerical identifiers, enabling researchers to access detailed structural information, including bond lengths, angles, and intermolecular interactions.
Such compounds are frequently characterized by their synthetic accessibility, stability under ambient conditions, and tunable reactivity for further functionalization .
Properties
Molecular Formula |
C25H22N4O3S |
|---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-18(30)19-12-14-20(15-13-19)26-24(31)17-33-25-28-27-23(16-32-22-10-6-3-7-11-22)29(25)21-8-4-2-5-9-21/h2-15H,16-17H2,1H3,(H,26,31) |
InChI Key |
PZOZQESHMPCMTI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group may undergo hydrolysis under acidic or basic conditions to yield adamantane-1-carboxylic acid and 2-(2-fluorophenoxy)ethylamine:
Reaction :
Conditions :
Fluorophenoxy Ether Cleavage
The 2-fluorophenoxy ethyl group may undergo cleavage via nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine substituent:
Reaction :
Conditions :
Electrophilic Substitution
The adamantane core is highly stable, but the fluorophenoxy group may participate in electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the fluorine atom.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | N-[2-(2-fluoro-4-nitrophenoxy)ethyl]adamantane-1-carboxamide |
| Sulfonation | SO₃/H₂SO₄ | Sulfonated derivative at para position |
Reduction of Amide
Catalytic hydrogenation of the amide group could yield the corresponding amine:
Reaction :
Conditions :
Stability and Degradation
-
Thermal Stability : The adamantane-carboxamide structure exhibits high thermal stability (decomposition >250°C) .
-
Photodegradation : The fluorophenoxy group may undergo photolytic cleavage under UV light, forming phenolic byproducts .
Research Gaps and Limitations
No experimental data specific to Cambridge id 6952414 or 6997811 were found in the analyzed sources. The above analysis is extrapolated from:
Recommendations for Further Study
-
Perform controlled hydrolysis experiments to validate reaction pathways.
-
Explore catalytic cross-coupling reactions involving the fluorophenoxy group.
-
Assess biological activity of derivatives for pharmaceutical applications.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : CAS 1046861-20-4 and the inferred “this compound” exhibit moderate LogP values (~2.15), suggesting favorable membrane permeability, a critical factor in drug design .
- Solubility : CAS 1254115-23-5 demonstrates exceptional solubility (86.7 mg/mL), making it suitable for aqueous formulations, whereas boronic acid derivatives (e.g., CAS 1046861-20-4) require optimization for bioavailability .
Comparative Analysis :
- Catalytic Efficiency : Palladium-catalyzed reactions (e.g., CAS 1046861-20-4) offer high regioselectivity but require stringent anhydrous conditions .
- Scalability : CAS 1022150-11-3’s use of cesium carbonate and DMF highlights challenges in solvent removal and waste management .
Research Findings and Limitations
Structural Similarity vs. Bioactivity : Compounds with >0.85 similarity scores (e.g., CAS 1046861-20-4 analogs) may exhibit divergent bioactivities due to subtle stereoelectronic differences, necessitating advanced spectroscopic validation (e.g., 2D NMR, X-ray crystallography) .
Synthetic Challenges : Scalability issues persist for palladium-mediated reactions, with catalyst costs and purification hurdles limiting industrial adoption .
Database Limitations: Not all CSD entries are linked to bioactivity data, complicating structure-activity relationship (SAR) studies for “this compound” .
Q & A
Q. What ethical considerations apply beyond IRB approval when using Cambridge’s human subject data?
- Guidelines :
Confidentiality : Anonymize data to comply with GDPR .
Informed Consent : Disclose data usage in publications/presentations .
Commercial Restrictions : Avoid sharing datasets violating Cambridge’s intellectual property agreements .
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